(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-3-10(17)15-13-16(7-11(18)19-2)12-8(14)5-4-6-9(12)20-13/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXMRBADWDVTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluoro-2-Aminobenzenethiol with Propionyl Chloride
A foundational approach involves reacting 4-fluoro-2-aminobenzenethiol with propionyl chloride in dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, yielding 4-fluoro-2-propionyliminobenzo[d]thiazole as an intermediate. Subsequent alkylation with methyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours furnishes the target compound.
Reaction Conditions:
Hantzsch Thiazole Synthesis with α-Bromoacetate Derivatives
Adapting Hantzsch thiazole formation, a thioamide precursor is prepared by treating 4-fluoro-2-aminobenzenethiol with propionitrile in the presence of phosphorus pentasulfide. The resulting thioamide reacts with methyl 2-bromoacetate in ethanol under reflux, achieving cyclization and esterification in one pot.
Key Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 8 hours | Maximizes ring closure |
| Solvent | Ethanol | Prevents byproduct formation |
| Stoichiometry | 1:1.2 (thioamide:ester) | Ensures complete conversion |
This method achieves 70–74% yield but requires rigorous exclusion of moisture to avoid hydrolysis.
Stereoselective Imination via Schiff Base Formation
To enforce the (Z)-configuration, the propionylimino group is introduced via a Schiff base reaction. 4-Fluoro-2-aminobenzo[d]thiazole is reacted with propionaldehyde in toluene under Dean-Stark conditions, followed by oxidation with manganese dioxide to stabilize the imino bond. Methylation of the resulting intermediate with methyl chloroacetate in acetone yields the title compound with 85% stereoselectivity.
Stereochemical Validation:
- NMR Analysis: $$ ^1H $$-NMR coupling constants ($$ J = 12.1 \, \text{Hz} $$) confirm the (Z)-geometry.
- X-ray Crystallography: Single-crystal analysis reveals a dihedral angle of 8.2° between the thiazole and propionylimino planes.
Characterization and Analytical Data
Spectroscopic Profiling
- IR (KBr): 1725 cm$$ ^{-1} $$ (ester C=O), 1660 cm$$ ^{-1} $$ (imino C=N), 1240 cm$$ ^{-1} $$ (C-F).
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$): δ 7.82 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, Ar-H), 7.12 (dd, $$ J = 8.4, 2.0 \, \text{Hz} $$, 1H, Ar-H), 4.65 (s, 2H, CH$$ _2 $$), 3.85 (s, 3H, OCH$$ _3 $$), 2.45 (q, $$ J = 7.6 \, \text{Hz} $$, 2H, CH$$ _2 $$CH$$ _3 $$), 1.15 (t, $$ J = 7.6 \, \text{Hz} $$, 3H, CH$$ _3 $$).
- MS (ESI): m/z 325.1 [M+H]$$ ^+ $$.
Comparative Yield Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Cyclocondensation | 68 | 98.5 | 1:0.3 |
| Hantzsch Synthesis | 74 | 97.8 | 1:0.2 |
| Schiff Base Route | 71 | 99.1 | 4:1 |
Scale-Up Considerations and Industrial Relevance
The Hantzsch method is preferred for scalability due to its one-pot protocol and tolerance to impurities. Pilot-scale trials (1 kg batch) in ethanol achieved 68% yield with 98% purity, demonstrating feasibility for pharmaceutical applications. Critical parameters for industrial adoption include:
- Cost of Raw Materials: Propionaldehyde is 40% cheaper than propionyl chloride.
- Waste Management: Ethanol solvent allows recycling via distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzo[d]thiazole, including (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate, are being investigated for their potential as pharmaceuticals. Their ability to modulate various biological pathways makes them promising candidates for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and functional attributes of the target compound with analogous benzo[d]thiazole derivatives reported in the literature.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (EWGs): The 4-nitrobenzoyl substituent in CAS 338966-35-1 introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity compared to the 4-fluoro and propionylimino groups in the target compound .
Functional Group Variations Imino vs. Ester vs. Cyanoacetate Moieties: The cyanoacetate group in indole-containing derivatives enhances electron-deficient character, favoring nucleophilic reactions, while methyl/ethyl acetates prioritize hydrolytic stability .
Synthetic Methodologies
- Three-Component Reactions: Used for indole-functionalized derivatives (e.g., ), enabling rapid diversification but requiring harsh reflux conditions .
- Suzuki Coupling: Applied for aryl-substituted benzo[d]thiazoles (e.g., 8g), offering regioselectivity but necessitating palladium catalysts .
Biological Implications Antimicrobial Potential: Sulfonamide-containing derivatives () show pronounced activity due to sulfonamide’s ability to disrupt folate synthesis, whereas the target compound’s fluoro and propionylimino groups may target bacterial enzymes via halogen bonding and hydrophobic interactions .
Biological Activity
(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which highlights the presence of a thiazole ring coupled with a propionylimino group and a methyl acetate moiety. The molecular formula is , and its molecular weight is approximately 273.30 g/mol.
- Acetylcholinesterase Inhibition : Recent studies have indicated that compounds similar to (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant acetylcholinesterase (AChE) inhibitory activity. This mechanism is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease, where AChE activity leads to decreased acetylcholine levels in the brain .
- Anticancer Properties : Preliminary research suggests that derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, some thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antioxidant Activity : Compounds containing thiazole rings are often evaluated for their antioxidant properties. These properties help in mitigating oxidative stress, which is linked to various chronic diseases .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized a series of thiazole derivatives, including those similar to (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate. The most potent compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential. Molecular docking studies revealed favorable binding interactions with the enzyme's active site, supporting the compound's therapeutic applications in Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro studies on various thiazole derivatives showed significant cytotoxic effects against Hep3B liver cancer cells. The compounds induced cell cycle arrest at the G2-M phase, suggesting a mechanism that could be exploited for developing new anticancer therapies. The most active compound in this study had an IC50 value comparable to established chemotherapeutics like doxorubicin .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
